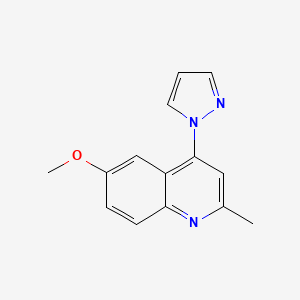

6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

Description

6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is a heterocyclic compound featuring a quinoline backbone substituted with a methoxy group at position 6, a methyl group at position 2, and a 1H-pyrazole moiety at position 3. The pyrazole ring enhances structural diversity and binding affinity to biological targets, while the methoxy group may influence solubility and metabolic stability .

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-4-pyrazol-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-10-8-14(17-7-3-6-15-17)12-9-11(18-2)4-5-13(12)16-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTPSVGYJNUACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-methoxy-2-methylquinoline.

Formation of the Pyrazolyl Group: The 4-position of the quinoline ring is functionalized with a pyrazolyl group through a nucleophilic substitution reaction. This can be achieved by reacting 6-methoxy-2-methylquinoline with a suitable pyrazole derivative under basic conditions.

Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate the reaction.

Temperature Control: Maintaining optimal temperatures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline. The compound has been evaluated for its effectiveness against various bacterial strains using methods such as the microplate Alamar Blue assay and the well diffusion method.

Case Studies and Findings

- Antitubercular Activity : Derivatives of quinoline have shown significant antitubercular activity. For instance, compounds with specific alkoxy substitutions exhibited Minimum Inhibitory Concentration (MIC) values that indicate their effectiveness against Mycobacterium tuberculosis. Notably, certain derivatives demonstrated MIC values comparable to established drugs like isoniazid and pyrazinamide, indicating strong potential in treating tuberculosis .

- Bacterial Inhibition : The synthesized derivatives were tested against pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated zones of inhibition that suggest robust antibacterial activity, with some compounds performing better than standard antibiotics like streptomycin .

Anticancer Potential

The anticancer properties of this compound have been explored extensively, particularly concerning its effects on various cancer cell lines.

Case Studies and Findings

- Inhibition of Cancer Cell Growth : A study reported that compounds containing the pyrazole moiety exhibited cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer). The compound demonstrated a GI50 value of 3.79 µM against MCF7 cells, indicating significant growth inhibition .

- Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key kinases associated with cancer progression. For example, quinoline-based derivatives have shown inhibitory activity against BRAF V600E mutations, a common target in melanoma treatment .

Antiviral Applications

Emerging research suggests that this compound may also play a role in antiviral therapies, particularly for HIV.

Case Studies and Findings

- Reactivation of Latent HIV : Certain derivatives have been investigated for their ability to reactivate latent HIV reservoirs in infected cells. Compounds were tested for their efficacy in promoting gene expression in J-Lat A2 cells, with some derivatives showing promising results in enhancing GFP expression linked to HIV activation .

Data Summary

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The table below highlights key structural differences and similarities between 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline and related quinoline-pyrazole hybrids:

Key Observations :

- Positional Effects : Substitution at C4 (pyrazole) is common, but additional groups (e.g., Cl at C6 in ) alter electronic properties and steric bulk.

- Functional Groups : Methoxy (target compound) vs. chlorine () impacts solubility and reactivity.

Environmental and Industrial Relevance

- Biodegradation: Quinoline derivatives with electron-withdrawing groups (e.g., Cl in ) resist microbial degradation compared to methoxy-substituted variants .

- Applications : The target compound’s polarity makes it suitable for pharmaceutical formulations, while halogenated analogues () are prevalent in agrochemicals.

Biological Activity

6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C13H12N2O

- Molecular Weight : 216.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to modulate enzymatic activity, which can lead to significant biological effects such as:

- Antimicrobial Activity : The compound exhibits potent antimicrobial properties against a variety of pathogens.

- Anticancer Activity : It has demonstrated cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, with some derivatives showing MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including multidrug-resistant gastric carcinoma cells. In vitro studies have shown that it inhibits cell proliferation effectively, with IC50 values indicating significant potency against cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| EPG85-257RDB (P-gp positive) | 3.79 |

| EPG85-257P (drug-sensitive) | 12.50 |

Case Study 1: Anticancer Evaluation

A study investigated the cytotoxic activity of synthesized quinoline analogues, including this compound, against human cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity, particularly in multidrug-resistant cancer cells .

Case Study 2: Antimicrobial Assessment

Another research focused on the antimicrobial evaluation of pyrazole derivatives related to quinoline structures. The study found that derivatives of this compound showed excellent inhibition zones against tested pathogens, reinforcing its potential as an antimicrobial agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications at specific positions on the quinoline ring can enhance biological activity. For example, substituents at the C6 position have been shown to significantly affect the reactivation potency for latent HIV .

Q & A

Basic: What are the common synthetic routes for 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions. A common approach utilizes palladium-catalyzed cross-coupling to functionalize the pyrazole or quinoline rings, ensuring regioselectivity (e.g., Suzuki-Miyaura coupling) . For example, intermediate 4-azido-6-methoxy-2-methylquinoline can be prepared and further modified via click chemistry with propargyl alcohol derivatives . Key optimization parameters include:

- Temperature : Maintaining 60–80°C for palladium-catalyzed steps to balance reaction rate and catalyst stability.

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ minimizes side reactions .

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement . Steps include:

- Crystal growth : Slow evaporation from ethanol/dichloromethane mixtures yields diffraction-quality crystals.

- Data collection : At 100 K to reduce thermal motion, using Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Hydrogen atoms are placed geometrically, and non-H atoms refined anisotropically. Weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) are analyzed to confirm packing stability .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

- Variable-temperature NMR : To detect conformational flexibility in solution.

- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic coordinates to identify steric or electronic distortions.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) that may alter solid-state vs. solution structures .

Advanced: What strategies improve regioselectivity in palladium-catalyzed functionalization of the pyrazole ring?

Methodological Answer:

Regioselectivity is influenced by:

- Ligand design : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions.

- Directing groups : Methoxy or methyl substituents on the quinoline ring can steer cross-coupling to specific sites via steric or electronic effects.

- Substrate preactivation : Converting the pyrazole to a boronic ester enhances reactivity at the 4-position .

Basic: Which analytical techniques are critical for confirming purity and structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm).

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <5 ppm error.

- HPLC : Purity >95% is typically required for pharmacological studies; C18 columns with acetonitrile/water gradients are effective .

Advanced: How do substituent variations affect bioactivity, and how can this be systematically tested?

Methodological Answer:

- SAR studies : Synthesize analogs with substituents at the 2-methyl or 6-methoxy positions.

- In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or FRET-based assays. IC₅₀ values are compared to identify critical functional groups.

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes, highlighting interactions (e.g., hydrogen bonds with pyrazole N-atoms) .

Advanced: What computational methods predict intermolecular interactions relevant to crystallization?

Methodological Answer:

- Mercury CSD : Analyzes crystal packing motifs (e.g., π-π stacking distances of 3.5–4.0 Å).

- Hirshfeld surfaces : Visualize close contacts (e.g., C–H⋯O/S interactions) using CrystalExplorer.

- DFT-D3 : Incorporates dispersion corrections to quantify weak interactions in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.